1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
Description
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-10-22-20(23-11-16)27-18-7-8-24(12-18)19(25)13-26-17-6-5-14-3-1-2-4-15(14)9-17/h1-6,9-11,18H,7-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMXHBXUMCAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Pharmacological and Functional Insights
- Antimicrobial Potential: Chlorinated naphthalene-pyrimidine hybrids exhibit strong antimicrobial activity , suggesting the target compound may share this property.
- CNS Activity: S 16924’s 5-HT1A agonism and low catalepsy risk imply that the pyrrolidinyl-ethanone scaffold is pharmacologically versatile. However, the target compound’s naphthalenyloxy group may alter receptor affinity compared to S 16924’s fluorophenyl moiety.
- Thermodynamic Stability : Hydrogen bonding patterns, as discussed in , could influence crystallinity and solubility, impacting bioavailability .
Q & A
Basic Research Question
- Primary methods :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups; pyrimidine protons appear downfield (δ 8.5–9.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Contradiction resolution : Discrepancies in NOESY/ROESY data (e.g., pyrrolidine ring conformation) are addressed via DFT calculations or X-ray crystallography .
How does the chlorine substituent on the pyrimidine ring influence biological activity, and what assays validate this?
Advanced Research Question
- Mechanistic role : The 5-chloro group enhances lipophilicity, improving membrane permeability. It also stabilizes π-π stacking with enzyme active sites (e.g., kinases) .
- Assays :
- Contradictions : Disparate MIC values across studies may arise from differences in bacterial strain resistance profiles or solvent polarity in assay media .
What strategies optimize the compound’s reactivity for selective functionalization of the pyrrolidine ring?
Advanced Research Question
- Protection/deprotection : Use Boc groups to temporarily block the pyrrolidine nitrogen during ethanone coupling .
- Regioselectivity : Employ directing groups (e.g., sulfonamides) to favor substitution at the 3-position of pyrrolidine .
- Catalysis : Pd-mediated C–H activation for late-stage diversification of the pyrrolidine ring .
How can computational methods predict the compound’s interaction with biological targets, and what limitations exist?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase). The naphthalene moiety shows strong van der Waals interactions .
- MD simulations : Assess binding stability over 100 ns trajectories; limitations include force field inaccuracies for halogen bonding .
- Validation : Correlate docking scores with experimental IC₅₀ values (R² > 0.7 required for predictive validity) .
What synthetic challenges arise from the naphthalen-2-yloxy group, and how are they mitigated?
Advanced Research Question
- Steric hindrance : Bulky naphthalene reduces nucleophilic attack efficiency. Mitigation: Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .
- Oxidation sensitivity : The ether linkage is prone to radical degradation. Solution: Conduct reactions under inert atmosphere (N₂/Ar) and add radical scavengers (e.g., BHT) .
How do solvent polarity and pH affect the compound’s stability in biological assays?
Basic Research Question
- Polar solvents : DMSO enhances solubility but may denature proteins. Use ≤1% DMSO in cell-based assays .
- pH-dependent degradation : The compound hydrolyzes in acidic conditions (pH < 4) via protonation of the pyrimidine nitrogen. Stability testing via HPLC at pH 7.4 (simulated physiological conditions) is critical .
What structural analogs show improved activity, and how are SAR studies designed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
